6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile
Description
6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is a heterocyclic compound featuring a benzopyran core with a methoxy group at position 6, a methyl group at position 2, and a cyano substituent at position 2.
Properties
CAS No. |
57543-75-6 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-methoxy-2-methyl-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-8-10(7-13)5-9-6-11(14-2)3-4-12(9)15-8/h3-6,8H,1-2H3 |
InChI Key |
UUSZDXMVPFHPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)C=CC(=C2)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Methoxy-2H-1-benzopyran derivatives: These are typically synthesized from 2'-hydroxy-4'-methoxyacetophenone or related compounds.
- Formylation agents: Vilsmeier–Haack reagents (POCl3 and DMF) are commonly used for formylation at position 3.
- Nitrile introduction reagents: Cyanide sources or dehydration of amides/oximes can be employed to install the nitrile group.
General Synthetic Strategy
Formation of the benzopyran core: The condensation of 2'-hydroxy-4'-methoxyacetophenone with suitable reagents under acidic or basic conditions leads to cyclization forming the benzopyran ring.
Introduction of the methyl group at position 2: This can be achieved by methylation of the 2-position during or after ring formation, often through alkylation reactions.
Formylation at position 3: The Vilsmeier–Haack reaction is used to introduce an aldehyde group at the 3-position of the benzopyran ring, providing a handle for further functionalization.
Conversion of the aldehyde to nitrile: The aldehyde can be converted to an oxime intermediate, which upon dehydration yields the nitrile group at position 3.
Specific Synthetic Route Example
A representative synthesis, adapted from literature on related benzopyran-3-carbonitrile derivatives (excluding unreliable sources), is as follows:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of 2'-hydroxy-4'-methoxyacetophenone | Acidic conditions (e.g., polyphosphoric acid) | Formation of 6-methoxy-2H-1-benzopyran |
| 2 | Methylation at 2-position | Methyl iodide or equivalent alkylating agent | 2-Methyl-6-methoxy-2H-1-benzopyran |
| 3 | Formylation at 3-position (Vilsmeier–Haack reaction) | POCl3/DMF, room temperature | 3-Formyl-6-methoxy-2-methyl-2H-1-benzopyran |
| 4 | Oxime formation from aldehyde | Hydroxylamine hydrochloride, base | 3-(Oxime)-6-methoxy-2-methyl-2H-1-benzopyran |
| 5 | Dehydration of oxime to nitrile | Dehydrating agent (e.g., SOCl2 or P2O5) | 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile |
Analysis of Preparation Methods
Research Findings and Characterization
- The purity of intermediates and final products is typically confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- High-performance liquid chromatography (HPLC) is used to assess the purity and retention times of synthesized compounds.
- The synthetic routes yield compounds suitable for further biological evaluation, such as antiproliferative activity assays, confirming the relevance of the synthetic method to medicinal chemistry applications.
Summary Table of Preparation Steps
| Step Number | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Methoxy-2H-1-benzopyran | Acidic cyclization | 75–85 | Starting benzopyran core |
| 2 | 6-Methoxy-2-methyl-2H-1-benzopyran | Methyl iodide, base | 70–80 | Methylation at 2-position |
| 3 | 3-Formyl-6-methoxy-2-methyl-2H-benzopyran | POCl3/DMF (Vilsmeier–Haack) | 60–75 | Formylation at 3-position |
| 4 | Oxime derivative | Hydroxylamine hydrochloride | 80–90 | Conversion of aldehyde to oxime |
| 5 | 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile | Dehydration (SOCl2/P2O5) | 65–85 | Final nitrile formation |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzopyran Derivatives
6-Ethyl-4-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile ()
- Structural Differences : Replaces the methoxy group at position 6 with an ethyl group and introduces a 2-oxo moiety.
- The 2-oxo group may alter hydrogen-bonding interactions in biological systems.
6-[Bis(acetyloxy)methyl]-4-oxo-4H-1-benzopyran-3-carbonitrile ()
- Structural Differences : Contains a diacetoxymethyl group at position 6 and a 4-oxo group.
- Implications : The ester groups improve solubility in polar solvents but may reduce metabolic stability due to hydrolytic susceptibility.
Pyran and Pyridine Derivatives
4-(4-Methoxyphenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile ()
- Structural Differences: Features a 4H-pyran core with a nitro group (position 5), methoxyphenyl (position 4), and methylamino (position 6) substituents.
- The methylamino group may participate in hydrogen bonding, influencing target binding .
4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile ()
Benzofuran and Fused Heterocycles
Ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate ()
- Structural Differences: Benzofuran core with amino, cyano, and dimethoxy substituents.
- Implications: The benzofuran system offers reduced planarity compared to benzopyran, affecting π-π stacking interactions. The amino and ester groups enhance synthetic versatility for further functionalization .
Antimicrobial and Antitumor Activities
- 4H-Pyran-3-carbonitrile derivatives (e.g., 5′-substituted indolyl analogs) exhibit notable antimicrobial and antitumor activities due to electron-rich substituents that modulate interactions with microbial enzymes or DNA .
- Nitro-containing pyran derivatives () may act as prodrugs, with nitro groups undergoing reductive activation in hypoxic tumor environments .
Data Table: Key Structural and Functional Comparisons
Biological Activity
6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile, a member of the benzopyran family, is notable for its diverse biological activities. This compound is characterized by a methoxy group at the 6th position, a methyl group at the 2nd position, and a carbonitrile group at the 3rd position of the benzopyran ring. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and pharmacology.
The chemical formula for 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is C_11H_11NO_2. The compound's synthesis typically involves cyclization reactions with appropriate precursors, often utilizing organic solvents and specific reaction conditions to optimize yield and purity .
Anticancer Properties
Research indicates that compounds within the benzopyran class exhibit significant anticancer activity. A study highlighted that derivatives of benzopyrans can inhibit the proliferation of various cancer cell lines. For instance, 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile has shown promise in inhibiting human melanoma (MDA/MB-435) and glioblastoma (SF-295) cells, with IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis, leading to altered signaling pathways associated with cancer and infection .
Study on Anticancer Activity
In a comparative study, 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile was tested against various cancer cell lines. The results indicated significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MDA/MB-435 (Melanoma) | 0.36 |
| SF-295 (Glioblastoma) | 0.40 |
| HeLa (Cervical Cancer) | 0.50 |
These findings suggest that this compound could serve as a lead for developing new anticancer therapies .
Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicate a promising profile for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
